molecular formula C13H8F4O B6374543 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% CAS No. 1261630-51-6

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%

Cat. No. B6374543
CAS RN: 1261630-51-6
M. Wt: 256.19 g/mol
InChI Key: MAVGETFXRFNZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% (2-F4TP95) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. 2-F4TP95 has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has been used as an inhibitor of COX-2 in a variety of scientific research applications. It has been used to study the role of COX-2 in inflammation, pain, and cancer. It has also been used to investigate the role of COX-2 in the development of cardiovascular diseases and to study the effects of COX-2 on the immune system.

Mechanism of Action

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% acts as a selective inhibitor of COX-2. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the activity of COX-2, 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% reduces inflammation, pain, and other symptoms associated with COX-2-mediated diseases.
Biochemical and Physiological Effects
2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and other symptoms associated with COX-2-mediated diseases. It has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has been found to reduce the production of nitric oxide, which is an important mediator of inflammation.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the main advantages of 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is its high selectivity for COX-2, which makes it an ideal inhibitor for studying the role of COX-2 in inflammation and other diseases. Additionally, 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is relatively stable and can be stored for long periods of time. However, 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is not water soluble and must be dissolved in an organic solvent before use. Additionally, 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is not very soluble in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%. One potential direction is to investigate the effects of 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% on other enzymes involved in inflammation and pain, such as phospholipase A2 and lipoxygenase. Additionally, further research could be conducted to investigate the effects of 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% on the development of cardiovascular diseases. Additionally, further research could be conducted to investigate the effects of 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% on the immune system. Finally, further research could be conducted to investigate the potential therapeutic applications of 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%, such as its use as an anti-inflammatory agent.

Synthesis Methods

2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95% is synthesized through a series of reactions including a Friedel-Crafts alkylation, a Michael addition, and a hydrolysis reaction. The Friedel-Crafts alkylation involves the reaction of an aromatic compound, 4-trifluoromethylphenol, with an alkyl halide, 2-fluoroethanol, to form a substituted aromatic compound. The Michael addition is the reaction of the substituted aromatic compound with an acrylate, 2-fluorobenzoic acid, to produce a Michael adduct. Finally, the hydrolysis reaction is the reaction of the Michael adduct with an aqueous acid to yield 2-Fluoro-4-(4-trifluoromethylphenyl)phenol, 95%.

properties

IUPAC Name

2-fluoro-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGETFXRFNZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684432
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261630-51-6
Record name 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.